molecular formula C15H21BO3 B13645648 (E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol

(E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol

Cat. No.: B13645648
M. Wt: 260.14 g/mol
InChI Key: ZNDXVMQTYZJDFL-MDZDMXLPSA-N
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Description

(E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol is an organic compound that features a boronate ester group and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol typically involves the reaction of 4-bromobenzyl alcohol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Formation of 4-formylphenylboronic acid or 4-carboxyphenylboronic acid.

    Reduction: Formation of (E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methane.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

(E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of (E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol involves its ability to participate in various chemical reactions due to the presence of the boronate ester group and the hydroxyl group. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The hydroxyl group can undergo oxidation and reduction reactions, allowing for the modification of the compound’s structure and properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol is unique due to the presence of both a boronate ester group and a phenylmethanol moiety. This combination allows for versatile reactivity and applications in various fields, including organic synthesis, materials science, and medicinal chemistry.

Properties

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

[4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methanol

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)10-9-12-5-7-13(11-17)8-6-12/h5-10,17H,11H2,1-4H3/b10-9+

InChI Key

ZNDXVMQTYZJDFL-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)CO

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CO

Origin of Product

United States

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